molecular formula C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3<br>C7H14N2O2S B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No. B1662136
CAS RN: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-WEVVVXLNSA-N
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Patent
US04847413

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
[Compound]
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:7][CH3:8])([CH3:6])[CH:3]=[N:4][OH:5].[CH3:9][N:10]=[C:11]=[O:12]>>[CH3:9][NH:10][C:11]([O:5][N:4]=[CH:3][C:2]([CH3:6])([S:7][CH3:8])[CH3:1])=[O:12]

Inputs

Step One
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=NO)(C)SC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04847413

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
[Compound]
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:7][CH3:8])([CH3:6])[CH:3]=[N:4][OH:5].[CH3:9][N:10]=[C:11]=[O:12]>>[CH3:9][NH:10][C:11]([O:5][N:4]=[CH:3][C:2]([CH3:6])([S:7][CH3:8])[CH3:1])=[O:12]

Inputs

Step One
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=NO)(C)SC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04847413

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
[Compound]
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:7][CH3:8])([CH3:6])[CH:3]=[N:4][OH:5].[CH3:9][N:10]=[C:11]=[O:12]>>[CH3:9][NH:10][C:11]([O:5][N:4]=[CH:3][C:2]([CH3:6])([S:7][CH3:8])[CH3:1])=[O:12]

Inputs

Step One
Name
2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=NO)(C)SC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.